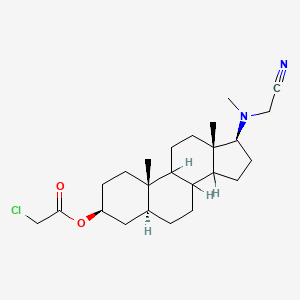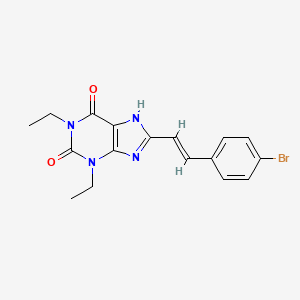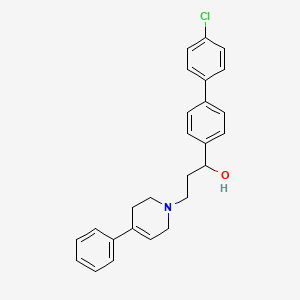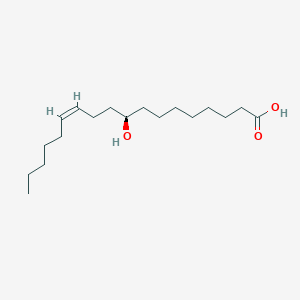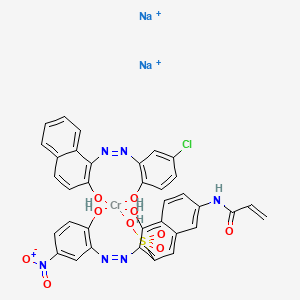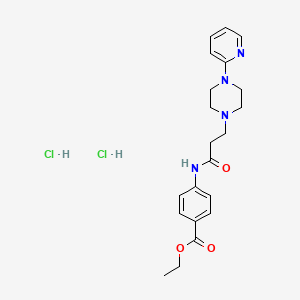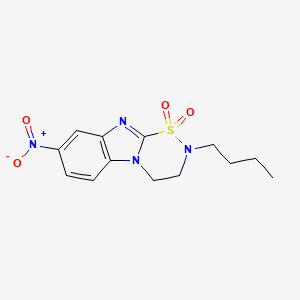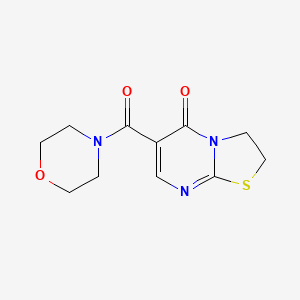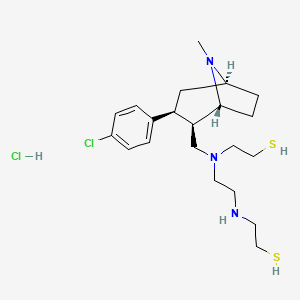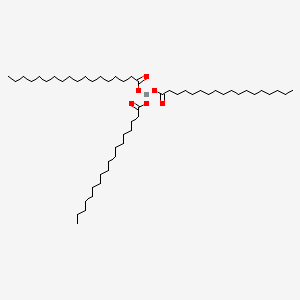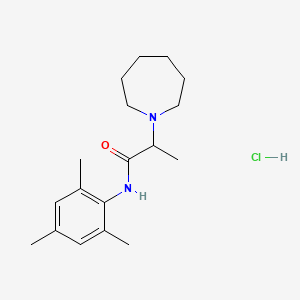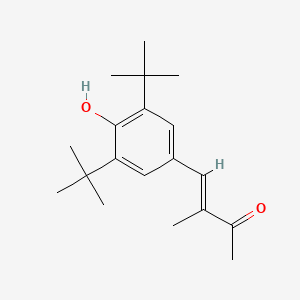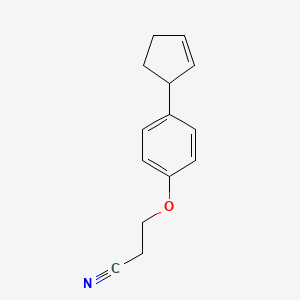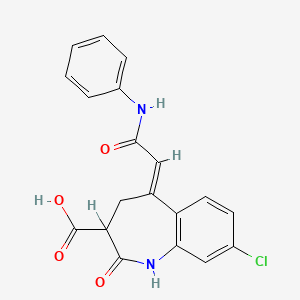
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a benzazepine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone.
Introduction of the Chloro Substituent: Chlorination of the benzazepine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives.
Formation of the Oxoethylidene Group: The oxoethylidene group can be introduced through a condensation reaction involving an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline or its derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.
相似化合物的比较
Similar Compounds
(5E)-5-(2-anilino-2-oxoethylidene)-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Lacks the chloro substituent.
(5E)-5-(2-anilino-2-oxoethylidene)-8-methyl-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Contains a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro substituent in (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This can affect its reactivity, solubility, and biological activity.
属性
CAS 编号 |
671207-67-3 |
|---|---|
分子式 |
C19H15ClN2O4 |
分子量 |
370.8 g/mol |
IUPAC 名称 |
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26)/b11-9+ |
InChI 键 |
NOUWUUUDUNANMH-PKNBQFBNSA-N |
手性 SMILES |
C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O |
规范 SMILES |
C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


